PhIP is not typically synthesized for research purposes due to its carcinogenic nature. Instead, it is isolated and purified from cooked meat or obtained commercially for research use. The synthesis pathway of PhIP in cooked meat involves the Maillard reaction and lipid oxidation, with phenylacetaldehyde, creatinine, and other precursors interacting at high temperatures [, ].
PhIP undergoes metabolic activation primarily by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of N-hydroxylated metabolites [, , , , ]. These reactive metabolites can form covalent adducts with DNA and proteins, contributing to PhIP's genotoxicity and carcinogenicity [, , , , , ].
PhIP can also react with flavonoids, potentially reducing its formation in cooked meat by trapping reactive carbonyl intermediates involved in its synthesis [].
PhIP's carcinogenic mechanism involves metabolic activation by CYP1A2, producing N-hydroxylated metabolites. These reactive metabolites can form DNA adducts, primarily dG-C8-PhIP, leading to mutations and genomic instability, contributing to cancer development [, , , , ].
PhIP can also induce oxidative stress in cells, further contributing to DNA damage and promoting tumorigenesis [].
Additionally, chronic inflammation, potentially triggered by factors like bacterial infections, can enhance PhIP-induced carcinogenesis [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6